6-(Tert-butoxy)-5-chloropyridin-3-amine

C-nucleoside synthesis Protecting group strategy Regioselectivity

Researchers often face regioselectivity and metabolic stability challenges when sourcing heterocyclic building blocks. 6-(tert-Butoxy)-5-chloropyridin-3-amine (CAS 1700036-58-3) resolves both with its unique 3,5,6-substitution pattern. The 5-chloro group enables reliable Pd-catalyzed cross-coupling, while the 6-tert-butoxy substituent acts as a steric shield against CYP450 oxidation and an acid-labile masked hydroxyl for late-stage deprotection to 6-oxopyridine. This scaffold accelerates kinase inhibitor hit-to-lead optimization and C-nucleoside analog synthesis with high regioselectivity. Offered at ≥95% purity with global shipping support.

Molecular Formula C9H13ClN2O
Molecular Weight 200.66 g/mol
Cat. No. B13263237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Tert-butoxy)-5-chloropyridin-3-amine
Molecular FormulaC9H13ClN2O
Molecular Weight200.66 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=C(C=C(C=N1)N)Cl
InChIInChI=1S/C9H13ClN2O/c1-9(2,3)13-8-7(10)4-6(11)5-12-8/h4-5H,11H2,1-3H3
InChIKeyAIZDAHJLDOUEDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Tert-butoxy)-5-chloropyridin-3-amine Overview


6-(Tert-butoxy)-5-chloropyridin-3-amine (CAS: 1700036-58-3) is a 3,5,6-trisubstituted pyridine derivative characterized by a chlorine atom at the 5-position, a tert-butoxy group at the 6-position, and an amino group at the 3-position . This substitution pattern creates a dual-functional scaffold: the chlorine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, while the tert-butoxy group acts as a steric shield that enhances metabolic stability and serves as a masked hydroxyl group, enabling late-stage deprotection to the corresponding 6-oxopyridine derivative [1]. The compound functions as a versatile synthetic intermediate in the construction of complex heterocyclic frameworks, particularly in nucleoside analog synthesis and kinase inhibitor development [1].

1
Modular C-nucleoside synthesis
6-tert-butoxy protection enables regioselective TFA deprotection to 6-oxo C-nucleosides
2
Orthogonal diversification
5-Cl for Pd-catalyzed cross-coupling, 3-NH₂ for amide/urea formation, 6-OtBu as masked OH
3
Kinase inhibitor scaffold
Serves as a sterically shielded building block for kinase inhibitor and nucleoside analog research

6-(Tert-butoxy)-5-chloropyridin-3-amine: Irreplaceability


Substituting 6-(tert-butoxy)-5-chloropyridin-3-amine with alternative pyridine derivatives compromises critical synthetic outcomes. The specific 3,5,6-substitution pattern of this compound is essential for maintaining the desired regioselectivity in cross-coupling reactions; attempts to use regioisomers like 4-(tert-butoxy)-5-chloropyridin-3-amine or 2-(tert-butoxy)-5-chloropyridin-3-amine result in altered reactivity and product profiles due to differences in the electronic environment and steric accessibility of the chloro substituent . Furthermore, the tert-butoxy group at the 6-position provides a unique combination of steric protection against CYP450-mediated oxidation and acid-labile masking of the 6-oxo functionality, properties not shared by alternative protecting groups such as methoxy or benzyloxy . Replacing the tert-butoxy group with a smaller alkoxy substituent leads to significantly reduced metabolic stability and altered pharmacokinetic profiles in downstream bioactive molecules .

Regioisomer Alternative substitution patterns (2- or 4-tert-butoxy) may shift electronic and steric properties, altering cross-coupling regioselectivity.
Protecting group Smaller alkoxy groups (methoxy, benzyloxy) lack equivalent steric shielding; metabolic stability profiles may differ significantly.
Unprotected analog 5-chloropyridin-3-amine lacks the 6-O masking group, limiting sequential functionalization strategies in library synthesis.

6-(Tert-butoxy)-5-chloropyridin-3-amine: Quantitative Evidence


Regioselective 6-Oxo Conversion

In a modular synthesis of 6-substituted pyridin-3-yl C-nucleosides, the 6-tert-butoxy derivative of this compound was specifically employed to generate the 6-oxopyridine C-nucleoside via TFA-mediated deprotection. This transformation is regioselective and cannot be achieved with 5-chloropyridin-3-amine or other regioisomers lacking the 6-position tert-butoxy group [1].

6-Oxo conversion
Reported method
Exclusive 6-oxo C-nucleoside product upon TFA deprotection
Enables regioselective nucleoside intermediate access
Post-coupling TFA conditions
C-nucleoside synthesis Protecting group strategy Regioselectivity

CYP450 Oxidation Resistance

The tert-butoxy substituent at the 6-position provides a steric shield that blocks cytochrome P450 (CYP)-mediated oxidation at that site, a common metabolic liability for pyridine-containing drug candidates. In class-level comparisons, tert-butoxy-protected pyridines demonstrate significantly reduced O-dealkylation compared to methoxy analogs, which are rapidly metabolized via CYP450 enzymes .

CYP450 resistance
Class-level inference
Steric hindrance reduces O-dealkylation vs. methoxy analogs
Context-dependent metabolic stability review
Source review required
Metabolic stability CYP450 inhibition Pharmacokinetics

Pd-Catalyzed Cross-Coupling Versatility

The 5-chloro substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) to introduce aryl, hetaryl, alkyl, and amino groups. This reactivity is exploited in the synthesis of diverse 6-substituted pyridin-3-yl C-nucleosides, where the 6-tert-butoxy derivative is used as a key intermediate [1]. In contrast, the parent compound 5-chloropyridin-3-amine lacks the tert-butoxy masking group, limiting its utility in sequential functionalization strategies .

Cross-coupling versatility
Reported method
Suzuki, Heck, Buchwald-Hartwig compatible at 5-Cl
Supports sequential functionalization strategies
Standard Pd(PPh₃)₄ conditions
Cross-coupling C-C bond formation Palladium catalysis

Lipophilicity and PSA Profile

The calculated logP (cLogP) of 6-(tert-butoxy)-5-chloropyridin-3-amine is 2.4945, and its topological polar surface area (TPSA) is 48.14 Ų . These values place the compound within favorable drug-like property space (Lipinski's Rule of Five) while offering distinct lipophilicity compared to more polar analogs like 5-chloropyridin-3-amine (cLogP ~0.5, TPSA ~38 Ų) [1].

Lipophilicity & PSA
Cross-study comparable
cLogP 2.49 | TPSA 48.1 Ų
Favorable drug-like property space for CNS research
In silico predicted values
Lipophilicity Polar surface area Drug-likeness

Amide and Urea Formation via 3-Amine

The primary amino group at the 3-position of the pyridine ring provides a nucleophilic site for acylation and urea formation, enabling the synthesis of diverse amide and urea derivatives. This reactivity is orthogonal to the chloro and tert-butoxy functionalities, allowing for three-directional diversification . In contrast, regioisomers such as 2-(tert-butoxy)-5-chloropyridin-3-amine exhibit reduced amino group nucleophilicity due to intramolecular hydrogen bonding with the adjacent tert-butoxy oxygen .

3-Amine reactivity
Class-level inference
Higher acylation yields vs. 2-substituted isomer
Orthogonal derivatization without steric interference
Standard EDC/HOBt conditions
Amide coupling Urea synthesis Functional group interconversion

6-(Tert-butoxy)-5-chloropyridin-3-amine: Application Scenarios


6-Oxo C-Nucleoside Antiviral Synthesis

Utilize the acid-labile tert-butoxy group to generate 6-oxopyridine C-nucleosides via TFA deprotection, a critical step in preparing nucleoside analogs with activity against viral polymerases. The regioselective conversion ensures high purity of the desired 6-oxo product without side reactions at other positions [1].

Metabolically Stable Kinase Inhibitor Scaffold

Incorporate the tert-butoxy-protected pyridine scaffold into kinase inhibitor programs where CYP450-mediated oxidation is a concern. The steric bulk of the tert-butoxy group reduces metabolic clearance, leading to enhanced oral bioavailability and prolonged target engagement .

Diversity-Oriented Heterocyclic Library Synthesis

Employ the orthogonal reactivity of the 5-chloro, 6-tert-butoxy, and 3-amino groups to generate diverse compound libraries through sequential Pd-catalyzed cross-coupling, amide formation, and late-stage deprotection. This modular approach accelerates hit-to-lead optimization in early drug discovery [1].

CNS-Penetrant Lead Optimization

Leverage the favorable cLogP (2.5) and TPSA (48 Ų) to design CNS-active compounds. The balanced lipophilicity enhances blood-brain barrier permeability while maintaining acceptable solubility and drug-like properties .

Application
Selection Property
Validation Focus
6-Oxo C-nucleoside synthesis
Acid-labile tert-butoxy protection
Regioselective TFA deprotection
Kinase inhibitor scaffold research
Steric shielding against CYP oxidation
Metabolic stability assay context
Heterocyclic library synthesis
Orthogonal functional group reactivity
Sequential Pd-coupling & deprotection
CNS drug discovery research
Balanced lipophilicity (cLogP 2.5)
Membrane permeability assays

Technical Documentation Hub

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10 linked technical documents
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